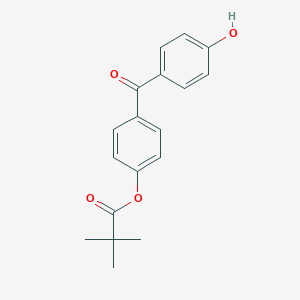

4-Hydroxy-4'-(trimethylacetoxy)benzophenone

Übersicht

Beschreibung

4-Hydroxy-4’-(trimethylacetoxy)benzophenone is an organic compound with the molecular formula C18H18O4 and a molecular weight of 298.33 g/mol . It is a derivative of benzophenone, characterized by the presence of a hydroxy group and a trimethylacetoxy group attached to the benzophenone core. This compound is often used in various chemical and biochemical research applications due to its unique structural properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-4’-(trimethylacetoxy)benzophenone typically involves the following steps:

Starting Materials: The synthesis begins with benzophenone and trimethylacetic acid.

Reaction with Trimethylacetic Acid: Benzophenone is reacted with trimethylacetic acid in the presence of a suitable catalyst, such as anhydrous aluminum chloride (AlCl3), to form the trimethylacetoxy derivative.

Industrial Production Methods

In an industrial setting, the production of 4-Hydroxy-4’-(trimethylacetoxy)benzophenone follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves:

Large-Scale Reactors: Utilizing large-scale reactors to handle the increased volume of reactants.

Catalyst Optimization: Optimizing the amount and type of catalyst used to enhance the reaction efficiency.

Purification: Employing advanced purification techniques, such as recrystallization and chromatography, to obtain the pure compound.

Analyse Chemischer Reaktionen

Types of Reactions

4-Hydroxy-4’-(trimethylacetoxy)benzophenone undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

Reduction: The carbonyl group in the benzophenone core can be reduced to form alcohols.

Substitution: The hydroxy and trimethylacetoxy groups can participate in substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

Oxidation: Formation of benzophenone derivatives with additional carbonyl groups.

Reduction: Formation of benzophenone derivatives with hydroxyl groups.

Substitution: Formation of benzophenone derivatives with various functional groups replacing the hydroxy or trimethylacetoxy groups.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

4-Hydroxy-4'-(trimethylacetoxy)benzophenone is characterized by its benzophenone structure, which allows it to absorb ultraviolet (UV) light effectively. This property makes it a valuable ingredient in formulations aimed at protecting skin and materials from UV degradation.

Applications in Cosmetics

2.1 UV Absorption in Sunscreens

The compound is widely utilized as a UV filter in sunscreen formulations. It protects the skin from harmful UV radiation by absorbing UV light across a broad spectrum. The SCCS (Scientific Committee on Consumer Safety) has evaluated its safety for use in cosmetic products, concluding that it can be safely used at concentrations up to 5% in various formulations, including sunscreens and moisturizers .

2.2 Stabilization of Cosmetic Products

In addition to its role as a UV filter, this compound acts as a stabilizer in cosmetic formulations. It helps maintain the integrity of products exposed to light, thereby prolonging their shelf life and effectiveness .

Applications in Materials Science

3.1 Polymer Additives

The compound is employed as an additive in polymers to enhance their UV stability. It is particularly effective in plastics such as polyethylene (PE), polypropylene (PP), and polycarbonate (PC). By incorporating this compound into polymer matrices, manufacturers can improve the longevity and durability of plastic products exposed to sunlight .

3.2 Coatings and Films

In the coatings industry, this compound is used to formulate protective coatings that resist UV-induced degradation. These coatings are essential for outdoor applications where materials are subjected to harsh environmental conditions.

Case Studies

4.1 Safety Assessment Studies

Research conducted by the NTP (National Toxicology Program) evaluated the toxicity of related compounds, such as 2-Hydroxy-4-methoxybenzophenone, which shares structural similarities with this compound. These studies highlighted potential health effects related to prolonged exposure but affirmed the safety of regulated use within specified concentrations .

4.2 Efficacy in Formulations

A study on sunscreen formulations demonstrated that products containing this compound provided effective protection against both UVA and UVB rays while maintaining skin compatibility. This efficacy has made it a preferred choice among formulators seeking reliable UV protection .

Regulatory Status

The regulatory landscape surrounding this compound emphasizes its safety when used within established guidelines. The SCCS has provided opinions supporting its use in cosmetic products, reflecting a consensus on its safety profile when used appropriately .

Wirkmechanismus

The mechanism of action of 4-Hydroxy-4’-(trimethylacetoxy)benzophenone involves its interaction with specific molecular targets and pathways. The hydroxy and trimethylacetoxy groups play a crucial role in its biological activity. The compound can:

Bind to Enzymes: Inhibit or activate enzymes by binding to their active sites.

Modulate Signaling Pathways: Affect cellular signaling pathways, such as the MAPK and PI3K/Akt pathways, which are involved in cell proliferation and survival.

Induce Apoptosis: Trigger programmed cell death in cancer cells by activating caspases and other apoptotic proteins.

Vergleich Mit ähnlichen Verbindungen

4-Hydroxy-4’-(trimethylacetoxy)benzophenone can be compared with other benzophenone derivatives, such as:

Benzophenone: The parent compound, lacking the hydroxy and trimethylacetoxy groups.

4-Hydroxybenzophenone: Contains a hydroxy group but lacks the trimethylacetoxy group.

4-(Trimethylacetoxy)benzophenone: Contains the trimethylacetoxy group but lacks the hydroxy group.

Uniqueness

The presence of both hydroxy and trimethylacetoxy groups in 4-Hydroxy-4’-(trimethylacetoxy)benzophenone imparts unique chemical and biological properties, making it a valuable compound for research and industrial applications .

Biologische Aktivität

4-Hydroxy-4'-(trimethylacetoxy)benzophenone, also known as a derivative of benzophenone, is a compound of interest due to its potential biological activities and applications in various fields, including pharmacology and material science. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- Molecular Formula : CHO

- CAS Number : 114031-67-3

This compound features a benzophenone backbone with a hydroxyl group and a trimethylacetoxy group, which contribute to its reactivity and biological interactions.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Antioxidant Activity : The compound exhibits significant antioxidant properties, which are essential for protecting cells from oxidative stress. This activity is linked to the presence of the hydroxyl group that can donate electrons to neutralize free radicals.

- Photoprotective Effects : As a derivative of benzophenone, it may absorb UV radiation, providing photoprotection in cosmetic formulations. This property is particularly valuable in sunscreens and skincare products.

- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways, potentially affecting drug metabolism and efficacy.

Antioxidant Activity

A study evaluated the antioxidant capacity of this compound using various assays such as DPPH radical scavenging and ABTS assays. The results indicated that the compound demonstrated a strong ability to scavenge free radicals, suggesting its potential use in formulations aimed at reducing oxidative damage in skin cells.

Photoprotective Properties

In vitro studies have shown that this compound effectively absorbs UV radiation. The absorption spectrum indicates strong UVB protection, making it a candidate for incorporation into sunscreen products. Comparative studies with other sunscreen agents revealed that this compound provides superior protection against UV-induced skin damage .

Enzyme Interaction Studies

Research involving enzyme assays highlighted that this compound can inhibit specific cytochrome P450 enzymes. This inhibition could lead to altered metabolism of co-administered drugs, necessitating careful consideration in therapeutic applications.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Antioxidant Effects | Demonstrated significant free radical scavenging activity (IC50 = 25 µM). |

| Study 2 | Photoprotection | Showed effective UVB absorption with an SPF value comparable to commercial sunscreens. |

| Study 3 | Enzyme Inhibition | Inhibited CYP3A4 activity by 40% at a concentration of 10 µM. |

Eigenschaften

IUPAC Name |

[4-(4-hydroxybenzoyl)phenyl] 2,2-dimethylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18O4/c1-18(2,3)17(21)22-15-10-6-13(7-11-15)16(20)12-4-8-14(19)9-5-12/h4-11,19H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSBBNJZVDXSJKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)OC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80400024 | |

| Record name | 4-HYDROXY-4'-(TRIMETHYLACETOXY)BENZOPHENONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80400024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114031-67-3 | |

| Record name | 4-HYDROXY-4'-(TRIMETHYLACETOXY)BENZOPHENONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80400024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.